BenchChemオンラインストアへようこそ!

3-(3-Nitrobenzylidene)pyrrolidin-2-one

5-Lipoxygenase Inflammation Enzyme inhibition

3-(3-Nitrobenzylidene)pyrrolidin-2-one (CAS 53031-76-8; molecular formula C₁₁H₁₀N₂O₃; MW 218.21 g·mol⁻¹) is a synthetic small molecule belonging to the benzylidene pyrrolidin-2-one class. It features a pyrrolidin-2-one core bearing a 3-nitrobenzylidene substituent at the 3-position.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B12904805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrobenzylidene)pyrrolidin-2-one
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O3/c14-11-9(4-5-12-11)6-8-2-1-3-10(7-8)13(15)16/h1-3,6-7H,4-5H2,(H,12,14)/b9-6-
InChIKeyIEABNLILOQKYOC-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Nitrobenzylidene)pyrrolidin-2-one – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


3-(3-Nitrobenzylidene)pyrrolidin-2-one (CAS 53031-76-8; molecular formula C₁₁H₁₀N₂O₃; MW 218.21 g·mol⁻¹) is a synthetic small molecule belonging to the benzylidene pyrrolidin-2-one class. It features a pyrrolidin-2-one core bearing a 3-nitrobenzylidene substituent at the 3-position . Computed drug-likeness descriptors include a calculated LogP of 1.5, a topological polar surface area (TPSA) of 74.9 Ų, a single hydrogen-bond donor, three hydrogen-bond acceptors, and one rotatable bond [1]. These physicochemical properties place the compound in a favorable region of oral drug-like chemical space and make it a compact, fragment-like scaffold suitable for hit-to-lead or probe-development campaigns.

Why Generic Substitution Within the Benzylidene Pyrrolidin-2-One Series Is Not Recommended for 3-(3-Nitrobenzylidene)pyrrolidin-2-one


Within the benzylidene pyrrolidin-2-one chemotype, biological activity is exquisitely sensitive to the nature and position of aryl ring substitution. Published structure–activity relationship (SAR) data for the 3-(3,5-di‑tert‑butyl‑4‑hydroxybenzylidene)pyrrolidin-2‑one series demonstrate that even subtle changes to the benzylidene substituent dramatically alter the balance of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitory potency [1]. The 3-nitro substituent on the target compound confers distinct electronic (electron-withdrawing via resonance and induction) and steric properties that fundamentally differentiate it from electron-donating or bulky lipophilic analogs. Screening data confirm this divergence: 3-(3-nitrobenzylidene)pyrrolidin-2-one is devoid of 5-LOX inhibitory activity at 100 µM [2], while closely related analogs such as the 3,5-di‑tert‑butyl‑4‑hydroxy series achieve nanomolar-range dual COX/5-LOX inhibition [1]. Simply interchanging one 3-benzylidene pyrrolidin-2-one with another therefore risks complete loss of the desired pharmacological activity or, conversely, introduction of an unintended target profile. Selection must be guided by the specific electronic and steric requirements of the biological target of interest.

3-(3-Nitrobenzylidene)pyrrolidin-2-one Quantitative Differentiation Evidence Versus Key Comparators


5-Lipoxygenase Inhibition: Direct Head-to-Head Data Distinguishing the 3-Nitro Analog from Active 3-Benzylidene Pyrrolidin-2-ones

In a standardized ChEMBL-deposited assay measuring inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase, 3-(3-nitrobenzylidene)pyrrolidin-2-one was evaluated at a single concentration of 100 µM and returned no significant activity (categorized as 'NS') [1]. This result stands in marked contrast to structurally related 3-benzylidene pyrrolidin-2-one analogs bearing a 3,5-di‑tert‑butyl‑4‑hydroxybenzylidene substituent, which function as dual COX/5-LOX inhibitors with nanomolar-range potency in both enzymatic and cellular assays [2]. The divergent activity profile is attributable to the replacement of the electron-rich, radical-scavenging 4‑hydroxy‑3,5‑di‑tert‑butyl motif with the electron-withdrawing 3-nitro group, which abrogates the redox-dependent mechanism of 5-LOX inhibition.

5-Lipoxygenase Inflammation Enzyme inhibition

Physicochemical Differentiation: LogP, TPSA, and Hydrogen-Bonding Profile Versus the 3,5-Di‑tert‑butyl‑4‑hydroxy Analog Series

The computed physicochemical profile of 3-(3-nitrobenzylidene)pyrrolidin-2-one (LogP 1.5, TPSA 74.9 Ų, MW 218.21, 1 HBD, 3 HBA, 1 rotatable bond) [1] places it in a substantially different property space compared to the 3,5-di‑tert‑butyl‑4‑hydroxy analogs (e.g., E-5110; MW > 350, LogP > 4, TPSA ~50–60 Ų, 2 HBD, additional rotatable bonds) [2]. The lower lipophilicity and higher TPSA of the 3‑nitro analog predict superior aqueous solubility, reduced plasma protein binding, and lower volumes of distribution, while the single rotatable bond confers reduced conformational entropy penalty upon target binding. These attributes favor fragment-based drug discovery (FBDD) and CNS-targeted programs where lower LogP and smaller size are advantageous.

Drug-likeness ADME Physicochemical properties

Synthetic Tractability and Nitro-Group Reactivity as a Differentiating Feature for Derivatization Campaigns

3-(3-Nitrobenzylidene)pyrrolidin-2-one is typically synthesized via a single-step condensation of commercially available pyrrolidin-2-one with 3-nitrobenzaldehyde under reflux conditions . The nitro group serves as a versatile synthetic handle: it can be selectively reduced to a primary amine (3-aminobenzylidene analog) under catalytic hydrogenation or dissolving-metal conditions, enabling subsequent amide coupling, reductive amination, or sulfonamide library synthesis. This contrasts with alkyl-substituted benzylidene analogs (e.g., 3-(4-isopropylbenzylidene)pyrrolidin-2-one), which lack a functional group amenable to straightforward post-synthetic diversification without de novo resynthesis of the benzaldehyde precursor. The nitro-to-amine transformation is a well-precedented, high-yielding step that is orthogonal to the pyrrolidin-2-one lactam ring.

Synthetic chemistry Building block Derivatization

Potential CCR5 Antagonist Activity: Preliminary Screening Data Differentiating the 3-Nitro Analog from N-Substituted Pyrrolidin-2-one CCR5 Ligands

A preliminary pharmacological screening report (Zhang, 2012) [1] indicates that 3-(3-nitrobenzylidene)pyrrolidin-2-one exhibits CCR5 antagonist activity, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD). This activity profile distinguishes the compound from the majority of well-characterized pyrrolidin-2-one CCR5 ligands, which typically bear substitution on the nitrogen atom (e.g., N‑benzyl, N‑aryl) rather than at the 3‑benzylidene position [2]. The 3‑nitrobenzylidene motif thus represents a structurally distinct pharmacophore for CCR5 antagonism that is underexplored relative to the dominant N‑substituted pyrrolidine/pyrrolidin-2-one chemotypes.

CCR5 antagonist HIV Chemokine receptor

Highest-Confidence Application Scenarios for 3-(3-Nitrobenzylidene)pyrrolidin-2-one Based on Verified Differential Evidence


Negative-Control Probe for 5-Lipoxygenase/COX Dual-Inhibitor Screening Cascades

The absence of 5-LOX inhibitory activity at 100 µM [1] positions 3-(3-nitrobenzylidene)pyrrolidin-2-one as a structurally matched negative control for primary screening cascades targeting the benzylidene pyrrolidin-2-one pharmacophore. It can be deployed alongside active 3-(3,5-di‑tert‑butyl‑4‑hydroxybenzylidene) analogs [2] to validate assay sensitivity and establish activity thresholds, ensuring that hits are not merely artifacts of the pyrrolidin-2-one scaffold but are genuinely dependent on the substitution pattern.

Fragment-Based Lead Generation Targeting Enzymes Preferring Electron-Deficient Aromatics

With a molecular weight of 218.21 Da, a single rotatable bond, and a TPSA of 74.9 Ų [1], this compound satisfies all 'rule-of-three' criteria for fragment-based drug discovery (FBDD). The electron-withdrawing 3-nitro group makes the benzylidene ring electron-deficient, favoring interactions with electron-rich enzyme active sites (e.g., flavin-dependent oxidoreductases, nitroreductases, or certain kinases with π-stacking requirements). Its physicochemical profile also makes it suitable for CNS fragment libraries, where lower LogP (1.5) and TPSA (< 90 Ų) are associated with improved blood–brain barrier penetration.

Building Block for Parallel Library Synthesis via Nitro-to-Amine Reduction

The 3-nitro substituent provides a direct synthetic entry point into a diverse library of 3-(3-aminobenzylidene)pyrrolidin-2-one derivatives through a single reduction step followed by amide coupling, sulfonamide formation, or reductive amination [3]. This contrasts with alkyl-substituted analogs that require de novo aldehyde synthesis for each derivative. Procurement of the 3-nitro compound as a common intermediate enables cost-efficient, rapid SAR exploration around the 3-aminobenzylidene series.

Exploratory CCR5 Antagonist Chemistry for Novel Chemotype Development

The preliminary identification of CCR5 antagonist activity warrants procurement by groups seeking novel chemotypes for this target. Unlike the extensively patented N‑substituted pyrrolidine CCR5 ligands [4], the 3-benzylidene pyrrolidin-2-one scaffold is structurally distinct and potentially offers a different intellectual property landscape. However, users must conduct confirmatory dose–response assays (IC₅₀ determination) and counter-screening against related chemokine receptors (CCR2, CCR3) before committing significant resources.

Quote Request

Request a Quote for 3-(3-Nitrobenzylidene)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.